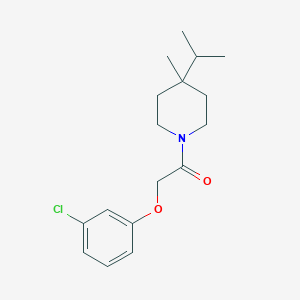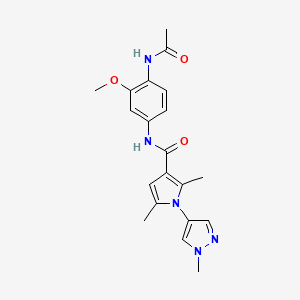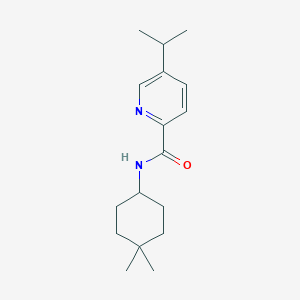
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone, also known as CMPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves its interaction with various receptors and transporters in the body. It has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This may contribute to its potential as a treatment for addiction. 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to decrease anxiety-like behavior and increase social interaction. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to decrease the growth of cancer cells and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone in lab experiments is its potential therapeutic applications in various fields. Additionally, the synthesis method for 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone is relatively simple and can be carried out in a laboratory setting. However, one limitation is the lack of studies on the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body. Further research is needed to fully understand its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. In neuroscience, further studies could investigate its potential as a treatment for addiction and other neurological disorders. In oncology, studies could focus on optimizing the dosage and delivery of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone for maximum efficacy. Additionally, further research is needed to fully understand the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body and its potential as a therapeutic agent in other fields.
Synthesemethoden
The synthesis of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves the reaction of 3-chlorophenol with 4-methyl-4-propan-2-ylpiperidin-1-amine in the presence of ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. This method has been reported to have a yield of 60-70% and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential therapeutic applications in various fields. In neuroscience, it has been studied for its effects on dopamine transporters and its potential as a treatment for addiction. In oncology, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13(2)17(3)7-9-19(10-8-17)16(20)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCOTGJQONTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)COC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![ethyl 5-[[(2-methyl-3-oxo-1H-pyrazole-5-carbonyl)amino]methyl]furan-2-carboxylate](/img/structure/B7436272.png)
![(1R,2R)-2-(2-methylphenyl)-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B7436277.png)
![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)

![Tert-butyl 2-methoxy-3-[4-(methoxymethyl)-3-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoate](/img/structure/B7436312.png)


![5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)